5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-PHENOXYBENZENE-1-SULFONIC ACID is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, a phenoxy group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-PHENOXYBENZENE-1-SULFONIC ACID typically involves the formation of the pyrazole ring followed by the introduction of the phenoxy and sulfonic acid groups. One common method involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring. Subsequent reactions introduce the phenoxy and sulfonic acid groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-PHENOXYBENZENE-1-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
5-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-PHENOXYBENZENE-1-SULFONIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-PHENOXYBENZENE-1-SULFONIC ACID involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its biological and chemical interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole core but lacks the phenoxy and sulfonic acid groups.
Phenoxybenzenesulfonic acids: Contain the phenoxy and sulfonic acid groups but lack the pyrazole ring.
Pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
5-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-PHENOXYBENZENE-1-SULFONIC ACID is unique due to its combination of a pyrazole ring with phenoxy and sulfonic acid groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications .
Properties
Molecular Formula |
C17H16N2O4S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C17H16N2O4S/c1-12-10-13(2)19(18-12)14-8-9-16(17(11-14)24(20,21)22)23-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21,22) |
InChI Key |
KOTWEQVEQLAXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.